molecular formula C15H24N2O3 B8590708 2-Hydroxy-4-octoxy-benzhydrazide

2-Hydroxy-4-octoxy-benzhydrazide

Cat. No.: B8590708
M. Wt: 280.36 g/mol
InChI Key: XKHWRNDCWXOEHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-4-octoxy-benzhydrazide is a benzohydrazide derivative characterized by a hydroxyl (-OH) group at the 2-position and an octyloxy (-O-C₈H₁₇) group at the 4-position of the benzene ring. The benzohydrazide core (C₆H₅-C(O)-NH-NH₂) provides a versatile scaffold for chemical modifications, enabling diverse biological and physicochemical properties.

Properties

Molecular Formula

C15H24N2O3

Molecular Weight

280.36 g/mol

IUPAC Name

2-hydroxy-4-octoxybenzohydrazide

InChI

InChI=1S/C15H24N2O3/c1-2-3-4-5-6-7-10-20-12-8-9-13(14(18)11-12)15(19)17-16/h8-9,11,18H,2-7,10,16H2,1H3,(H,17,19)

InChI Key

XKHWRNDCWXOEHD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC1=CC(=C(C=C1)C(=O)NN)O

Origin of Product

United States

Comparison with Similar Compounds

Key Structural Features :

Hypothetical Molecular Formula : C₁₅H₂₄N₂O₃ (derived from benzohydrazide core + substituents).

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-Hydroxy-4-octoxy-benzhydrazide with structurally related benzohydrazides:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
2-Hydroxy-4-octoxy-benzhydrazide 2-OH, 4-O-C₈H₁₇ C₁₅H₂₄N₂O₃ 278.35* High lipophilicity, potential for H-bonding
4-Methoxybenzhydrazide 4-OCH₃ C₈H₁₀N₂O₂ 166.18 Moderate solubility, planar structure
2-Hydroxy-N-(4-fluorobenzoyl)benzohydrazide 2-OH, 4-F substitution C₁₄H₁₁FN₂O₃ 286.25 Enhanced electronic effects due to fluorine
4-Ethoxybenzohydrazide 4-OCH₂CH₃ C₉H₁₂N₂O₂ 180.20 Improved crystallinity, hydrogen-bonding
(E)-4-Hydroxy-N′-(2-hydroxy-4-methoxybenzylidene)benzohydrazide 4-OH, 2-OCH₃ (on benzylidene) - - Extended conjugation, antimicrobial activity

*Calculated based on structural inference.

Key Observations :

Alkoxy Chain Length : The octyloxy group in the target compound significantly increases lipophilicity compared to shorter chains (methoxy, ethoxy). This may enhance passive diffusion across biological membranes but reduce aqueous solubility .

Hydrogen-Bonding Capacity : Hydroxyl groups (2-OH) in the target compound and related derivatives enable hydrogen bonding, influencing crystal packing (as seen in 4-ethoxybenzohydrazide ) and solubility.

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